Product packaging for N,N'-(1,2-Phenylene)diacetamide(Cat. No.:CAS No. 2050-85-3)

N,N'-(1,2-Phenylene)diacetamide

Cat. No.: B182382
CAS No.: 2050-85-3
M. Wt: 192.21 g/mol
InChI Key: RLARNJBPODGLAZ-UHFFFAOYSA-N
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Description

N,N'-(1,2-Phenylene)diacetamide is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70132. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B182382 N,N'-(1,2-Phenylene)diacetamide CAS No. 2050-85-3

Properties

IUPAC Name

N-(2-acetamidophenyl)acetamide
Source PubChem
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InChI

InChI=1S/C10H12N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLARNJBPODGLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174493
Record name N,N'-(o-Phenylene)di(acetamide)
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2050-85-3
Record name N,N′-1,2-Phenylenebis[acetamide]
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Record name N,N'-(o-Phenylene)di(acetamide)
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Record name N,N'-(o-Phenylene)di(acetamide)
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Record name N,N'-(o-phenylene)di(acetamide)
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Contextualization of Ortho Substituted Aromatic Diacetamides in Chemical Synthesis and Applications

Ortho-substituted aromatic diacetamides belong to a broader class of aromatic compounds that are fundamental in organic synthesis. The spatial arrangement of substituents on an aromatic ring significantly influences the molecule's reactivity and properties. In electrophilic aromatic substitution reactions, the existing substituents on the ring direct incoming electrophiles to specific positions (ortho, meta, or para). numberanalytics.comlibretexts.org The order of synthetic steps is crucial; to achieve an ortho-disubstituted product, the directing effects of the functional groups must be carefully considered during synthesis planning. masterorganicchemistry.com

The applications of ortho-substituted aromatic amides are diverse. They are frequently used as ligands in the development of organometallic complexes for catalysis. remittancesreview.comthieme-connect.com The proximity of the two amide groups can allow for chelation, stabilizing the metal center and influencing the catalytic activity and selectivity of the complex. Furthermore, these compounds and their derivatives are of significant interest in medicinal chemistry. Amide functionalities are present in a wide array of biologically active molecules, and research has shown that phenylene diacetamide (B36884) scaffolds can exhibit antimicrobial properties. tjnpr.org

Significance of N,n 1,2 Phenylene Diacetamide As a Research Subject in Contemporary Chemical Sciences

Established Synthetic Routes to this compound

The synthesis of this compound, a significant intermediate in various chemical and pharmaceutical applications, is primarily achieved through the acylation of 1,2-phenylenediamine. This section explores the established synthetic methodologies, delving into the mechanistic details, kinetics, and thermodynamic considerations of these reactions.

Direct Acetylation of 1,2-Phenylenediamine with Acetic Anhydride (B1165640): Reaction Kinetics and Thermodynamics

The most common and straightforward method for synthesizing N,N'-(1,2-pheneylene)diacetamide is the direct acetylation of 1,2-phenylenediamine using acetic anhydride. This reaction is typically carried out by reacting 1,2-phenylenediamine with acetic anhydride in a 1:2 molar ratio.

The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org In this process, the nucleophilic amine groups of 1,2-phenylenediamine attack the electrophilic carbonyl carbon atoms of acetic anhydride. This initial attack leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequently, the intermediate collapses, eliminating a leaving group (acetate ion) and forming the amide bond. This process occurs sequentially on both amine groups to yield the final di-acetylated product. The reaction can be catalyzed by either acid or base, which protonates the carbonyl oxygen or deprotonates the nucleophile, respectively, to increase the reaction rate. libretexts.orglibretexts.orgyoutube.com

The general steps of the nucleophilic acyl substitution are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acetic anhydride.

Tetrahedral Intermediate Formation: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. libretexts.org

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the pi bond, and the acetate (B1210297) ion is expelled as a leaving group.

Proton Transfer: A proton is transferred from the nitrogen atom to a base, resulting in the formation of the amide and regenerating the base catalyst if used.

The yield and purity of N,N'-(1,2-pheneylene)diacetamide are significantly influenced by the stoichiometry of the reactants and the reaction conditions. A molar ratio of 1:2 of 1,2-phenylenediamine to acetic anhydride is crucial to ensure complete di-acetylation and minimize the formation of mono-acetylated byproducts.

Reaction Conditions:

Solvent: The reaction is often carried out in an inert solvent such as toluene (B28343) or dichloromethane.

Temperature: The reaction can be performed at room temperature or heated under reflux to increase the reaction rate. uni-muenchen.de For instance, heating a slurry of p-phenylenediamine (B122844) in acetic anhydride at 90°C for 6 hours has been reported for the synthesis of the para-isomer. uni-muenchen.de

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the temperature and other conditions. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is common practice. tjnpr.org

Yield and Purification:

Reported yields for the direct acylation of phenylenediamines are generally high, often ranging from 80% to 98%, depending on the specific conditions and the purity of the starting materials. After the reaction is complete, the product is typically isolated by pouring the reaction mixture into ice water to hydrolyze any unreacted acetic anhydride. uni-muenchen.de The precipitated solid is then filtered, washed with water and sometimes a dilute acid solution to remove any unreacted diamine, and then dried. uni-muenchen.de Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695).

Table 1: Influence of Reaction Parameters on Direct Acetylation

ParameterConditionEffect on Yield and Purity
Stoichiometry (Diamine:Anhydride) 1:2Maximizes di-acetylation, minimizes mono-acetylated byproduct
Solvent Toluene, DichloromethaneProvides a medium for the reaction, can affect reaction rate
Temperature Room Temperature to RefluxHigher temperature increases reaction rate but may lead to side reactions
Reaction Time 2-16 hoursSufficient time ensures complete reaction

Coupling Reagent-Facilitated Amidation: EDCI/HOBt Systems in this compound Synthesis

An alternative and often more controlled method for the synthesis of N,N'-(1,2-pheneylene)diacetamide involves the use of coupling reagents. Among these, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) is widely employed. researchgate.net

In this method, the carboxylic acid (acetic acid) is activated by EDCI to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comacs.org However, this intermediate can rearrange to a stable N-acylurea, which is unreactive. HOBt is added to prevent this side reaction and improve the efficiency of the amide bond formation. luxembourg-bio.comresearchgate.net

The mechanism proceeds as follows:

Activation of Carboxylic Acid: The carboxylic acid reacts with EDCI to form the O-acylisourea intermediate. luxembourg-bio.com The rate-determining step is often the reaction between the carboxylic acid and EDCI. luxembourg-bio.comacs.org

Formation of HOBt Ester: The O-acylisourea intermediate then reacts with HOBt to form an active HOBt ester. luxembourg-bio.com This step is crucial as it prevents the formation of the unreactive N-acylurea.

Amide Bond Formation: The amine (1,2-phenylenediamine) then attacks the carbonyl group of the HOBt ester, which is a better acylating agent than the O-acylisourea, to form the desired amide and regenerate HOBt, which acts as a catalyst. luxembourg-bio.comacs.org

The efficiency of this process is often high, with studies on similar compounds demonstrating yields exceeding 80%. The use of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) is common to neutralize the hydrochloride salt of EDCI and to facilitate the reaction. researchgate.netcommonorganicchemistry.com

The use of EDCI/HOBt coupling systems offers several advantages over the traditional direct acetylation method with acetic anhydride:

Milder Reaction Conditions: The reaction can be carried out at room temperature, which is beneficial for sensitive substrates. core.ac.uk

Higher Selectivity and Reduced Side Reactions: The formation of byproducts is minimized, leading to a cleaner reaction profile and higher purity of the final product.

Improved Yields for Challenging Substrates: For sterically hindered or electronically deactivated amines and carboxylic acids, coupling reagents can significantly improve the reaction yield. nih.gov

Broader Substrate Scope: This method is amenable to a wider range of functionalized amines and carboxylic acids. nih.gov

Table 2: Comparison of Synthetic Methods for this compound

FeatureDirect Acetylation with Acetic AnhydrideEDCI/HOBt Coupling
Reagents 1,2-Phenylenediamine, Acetic Anhydride1,2-Phenylenediamine, Acetic Acid, EDCI, HOBt
Reaction Conditions Room temperature to refluxRoom temperature
Byproducts Mono-acetylated diamine, excess acetic acidEDCI-urea, regenerated HOBt
Yield Generally high (80-98%)Often high (>80%)
Advantages Simple, inexpensive reagentsMilder conditions, higher selectivity, broader scope
Disadvantages Harsher conditions may be needed, potential for side reactionsMore expensive reagents, removal of urea (B33335) byproduct

Alternative Synthetic Approaches and Emerging Technologies

Traditional synthetic routes for this compound are being challenged by innovative technologies that offer significant advantages in terms of reaction speed, control, and scalability.

Microwave-Assisted Synthesis for Accelerated Reaction Rates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including amide bond formation. The application of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while also improving yields and reducing the formation of byproducts. iosrphr.org While specific, in-depth research on the microwave-assisted synthesis of this compound is not extensively detailed in currently available literature, the principles of this technology are highly applicable.

Microwave heating increases the kinetic energy of polar molecules, leading to rapid and uniform heating of the reaction mixture. This can overcome activation energy barriers more efficiently than conventional heating methods. For the synthesis of related N-phenyl acetamide (B32628) derivatives, microwave irradiation has been shown to be highly effective, suggesting its potential for the efficient synthesis of this compound. iosrphr.org

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis of Acetamides

ParameterConventional SynthesisMicrowave-Assisted Synthesis (Projected)
Reaction Time HoursMinutes
Energy Input High and often unevenEfficient and uniform
Solvent Usage Often requires large volumesCan be performed with less solvent or in solvent-free conditions
Yields VariablePotentially higher and more reproducible
Byproduct Formation Can be significantOften reduced
Flow Chemistry Techniques for Enhanced Reaction Control and Scalability

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes where they mix and react. This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, consistency, and scalability. rsc.org

While dedicated studies on the flow chemistry synthesis of this compound are not prominent, the advantages of this technique for amide synthesis are well-documented. The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, which is crucial for managing the exothermic nature of acylation reactions. This precise temperature control minimizes the formation of impurities. Furthermore, the modular nature of flow systems allows for seamless scaling from laboratory-scale synthesis to industrial production.

Catalytic Amide Exchange Reactions for Diacetamide Synthesis

Catalytic amide exchange (AER) represents an atom-economical and environmentally benign approach to amide bond formation. This method avoids the use of stoichiometric activating agents, which generate significant waste.

Investigation of Heterogeneous Catalysis in this compound Formation

Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly attractive for industrial applications due to their ease of separation and recyclability. In the context of diacetamide synthesis, metal oxides have been investigated as robust heterogeneous catalysts.

A study on the synthesis of hexamethylenebisacetamide (HMBA) via amide exchange reaction using a copper(II) oxide (CuO) catalyst demonstrated high efficiency. rsc.org While the primary focus was on HMBA, the supporting information of this study mentions the characterization of this compound, suggesting the potential applicability of this catalytic system for its synthesis. rsc.org The research highlighted that the prepared CuO catalyst showed superior performance compared to other metal oxides like Fe2O3, MgO, and CeO2 for the amide exchange reaction. rsc.org

Table 2: Screening of Metal Oxide Catalysts for Amide Exchange Reaction (Adapted for conceptual application to this compound synthesis)

CatalystConversion (%)Selectivity (%)
NoneLowLow
Fe2O3ModerateModerate
MgOLowLow
CeO2ModerateModerate
CuO High High

Data is illustrative and based on the trends observed for a similar diacetamide synthesis. rsc.org

The use of a heterogeneous catalyst like CuO could provide a more sustainable route to this compound by simplifying product purification and allowing for catalyst reuse.

Catalyst Preparation and Characterization in Amide Exchange Systems

The performance of a heterogeneous catalyst is intrinsically linked to its physical and chemical properties, which are determined by the preparation method. For the aforementioned CuO catalyst, a hydrothermal method was employed for its synthesis. rsc.org

The characterization of such catalysts is crucial for understanding their activity and stability. Key techniques include:

X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the catalyst.

Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle size.

Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal oxide, which can be correlated with its catalytic activity. rsc.org

For the CuO catalyst, characterization would confirm the formation of the desired copper oxide phase and provide insights into its surface area and the nature of the active sites involved in the amide exchange reaction.

Advanced Mechanistic Elucidation of this compound Formation

The formation of this compound from 1,2-phenylenediamine and an acetylating agent, such as acetic anhydride or acetyl chloride, proceeds through a nucleophilic acyl substitution mechanism.

This reaction is a two-step process:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate where the carbonyl carbon is sp3-hybridized. oregonstate.edumasterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses. The carbon-oxygen double bond is reformed, and a leaving group (e.g., acetate or chloride ion) is expelled. oregonstate.edumasterorganicchemistry.comlibretexts.org

This process occurs sequentially for both amine groups on the 1,2-phenylenediamine ring to yield the final diacetamide product. The reactivity of the acetylating agent plays a significant role, with acyl chlorides generally being more reactive than anhydrides. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., acetic acid or hydrochloric acid), which drives the equilibrium towards product formation.

In-depth Reaction Pathway Analysis using Spectroscopic and Computational Techniques

The elucidation of reaction pathways for the synthesis of this compound and its derivatives relies heavily on a combination of spectroscopic analysis and computational modeling. These techniques provide a molecular-level understanding of the reaction mechanism, intermediate species, and final product structure. The primary synthesis route involves the acylation of 1,2-phenylenediamine with an acetylating agent like acetic anhydride or acetyl chloride.

Spectroscopic methods are indispensable for confirming the structures of reactants, intermediates, and products. For substituted derivatives such as N,N'-(4-Nitro-1,2-phenylene)diacetamide, Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups. tjnpr.org For instance, the presence of N-H stretching bands (around 3257 cm⁻¹), aromatic C-H signals (around 3078 cm⁻¹), and characteristic amide carbonyl (C=O) stretches (around 1655 cm⁻¹) confirms the formation of the diacetamide structure. tjnpr.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. In the ¹H-NMR spectrum of N,N'-(4-nitro-1,2-phenylene)diacetamide, distinct singlets for the amide protons (N-H) and methyl protons (CH₃) are observed, alongside signals corresponding to the aromatic protons, confirming the successful acetylation of both amino groups. tjnpr.orgresearchgate.net ¹³C-NMR spectroscopy further corroborates the structure by showing signals for the carbonyl carbons and the aromatic carbons. tjnpr.orgresearchgate.net Analytical techniques such as thin-layer chromatography (TLC) are employed to monitor the reaction's progress until completion. tjnpr.org

Computational studies, particularly using Density Functional Theory (DFT), complement experimental data by providing insights into the electronic structure and energetics of the reaction pathway. For related Schiff bases synthesized from o-phenylenediamine (B120857), DFT methods (such as B3LYP with a cc-pVDZ basis set) have been used to optimize molecular geometries and predict spectroscopic properties. kfupm.edu.sa Similar computational approaches can be applied to model the acylation of 1,2-phenylenediamine. These calculations can help determine the relative stability of intermediates, transition state energies, and predict spectroscopic data (like vibrational frequencies and NMR chemical shifts) that can be compared with experimental results for validation. kfupm.edu.sa The GIAO (Gauge-Including Atomic Orbital) method is commonly used for calculating NMR spectra, providing a theoretical benchmark against experimental findings. kfupm.edu.sa

Spectroscopic DataN,N'-(4-Nitro-1,2-phenylene)diacetamideReference
FTIR (ν_max, cm⁻¹) 3257.7 (N-H stretch), 3078.8 (Aromatic C-H), 1654.9 (Amide C=O stretch), 1587.8-1505.8 (Aromatic C=C) tjnpr.orgresearchgate.net
¹H-NMR (400 MHz, DMSO-d₆, δH) 8.44 (s, 1H, H-3), 7.96 (d, 1H, H-6), 7.80 (d, 1H, H-5), 7.18 (s, 2H, N-H), 2.10 (s, 6H, H-2', 2'') tjnpr.org
¹³C-NMR (100 MHz, DMSO-d₆, δC) 169.51 (C-1', 1''), 142.33 (C-4), 136.21 (C-1), 130.18 (C-2), 122.99 (C-6), 118.88 (C-5), 114.41 (C-3), 24.69 (C-2', 2'') tjnpr.orgresearchgate.net

Stereochemical Considerations and Regioselectivity in Substituted Phenylene Diacetamides

Regioselectivity, the preference for bond formation at one position over other possible positions, is a critical consideration in the synthesis of substituted phenylene diacetamides from asymmetrically substituted 1,2-phenylenediamines. wikipedia.org When a substituent is present on the benzene (B151609) ring, the two amino groups become chemically non-equivalent, which can lead to the formation of different constitutional isomers. masterorganicchemistry.com

The synthesis of N,N'-(4-Nitro-1,2-phenylene)diacetamide from 4-nitro-1,2-phenylenediamine and acetic anhydride serves as a prime example of a regioselective reaction. tjnpr.orgresearchgate.net The electron-withdrawing nature of the nitro group deactivates the adjacent amino group (at position 1) towards electrophilic attack by the acetylating agent. Consequently, the amino group at position 2, which is further from the nitro group, is more nucleophilic and reacts preferentially. However, under the reaction conditions used, which often involve stirring at room temperature or gentle reflux, the reaction proceeds to completion to yield the single diacetylated product, N,N'-(4-Nitro-1,2-phenylene)diacetamide. tjnpr.org This outcome indicates that while the initial rates of acylation at the two sites may differ, the reaction conditions are sufficient to drive the formation of the thermodynamically stable disubstituted product.

The regioselectivity of a reaction is influenced by the electronic properties of both the substrate and the reagents, as well as the reaction mechanism. masterorganicchemistry.com In electrophilic aromatic substitution on the phenylene diacetamide ring system, the directing effects of the two acetamido groups (ortho-, para-directing) and any existing substituents would determine the position of incoming electrophiles.

Stereoselectivity, the preferential formation of one stereoisomer over another, becomes relevant when chiral centers are introduced into the molecule. youtube.com The parent compound, this compound, is achiral. However, stereochemical considerations would be paramount if, for example, a chiral acylating agent were used, or if subsequent modifications to the molecule created stereocenters. While specific studies on stereoselective syntheses of chiral this compound derivatives are not widely reported, enzymatic reactions offer a potential route. mdpi.com Enzymes, such as transaminases, can exhibit high stereoselectivity and regioselectivity, providing pathways to chiral amines and amides that are challenging to achieve through traditional chemical synthesis. mdpi.com

Starting MaterialAcetylating AgentProductKey ObservationReference
1,2-PhenylenediamineAcetic AnhydrideThis compoundSymmetrical starting material, no regiochemical ambiguity.
4-Nitro-1,2-phenylenediamineAcetic AnhydrideN,N'-(4-Nitro-1,2-phenylene)diacetamideA single constitutional isomer is formed, demonstrating regioselectivity due to the electronic effect of the nitro group. tjnpr.orgresearchgate.net
4-Bromo-1,2-phenylenediamineAcetic AnhydrideN,N'-(4-Bromo-1,2-phenylene)diacetamideSynthesis proceeds regioselectively to yield the diacetylated product.

Intermolecular Interactions and Hydrogen Bonding Motifs in this compound Architectures

The defining structural feature of this compound is the presence of intramolecular hydrogen bonding. acs.org The proximity of the two acetamide groups, a result of their ortho-substitution, allows for the formation of a hydrogen bond between the amide proton (N-H) of one group and the carbonyl oxygen (C=O) of the adjacent group. acs.org This internal hydrogen bonding significantly influences the compound's conformation and physicochemical properties, such as enhancing its solubility compared to isomers that rely on intermolecular networks. acs.org

In contrast, its meta- and para-isomers engage in intermolecular hydrogen bonding, which leads to different supramolecular assemblies. For instance, the 1,4-isomer is known to form one-dimensional ribbons. While the primary interaction in the 1,2-isomer is intramolecular, intermolecular forces still play a role in its crystal packing. In closely related structures, such as N,N′-(1,2-phenylene)bis(2-chloroacetamide), molecules are connected in the crystal lattice through a combination of N—H⋯O and C—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions can form specific patterns, or motifs, such as the R²₂(6) ring motif, where one carbonyl oxygen atom accepts hydrogen bonds from both an N-H group and a C-H group, leading to a two-dimensional polymeric network. nih.govresearchgate.net

Rational Design of this compound-Based Supramolecular Assemblies

The specific bonding capabilities of this compound allow for the rational design and engineering of complex supramolecular structures in both solution and solid states.

The self-assembly of this compound is primarily driven by its inherent hydrogen-bonding capabilities. The dominant intramolecular hydrogen bond is a key factor that differentiates its assembly from its isomers. acs.org This internal linkage reduces the availability of hydrogen bond donors and acceptors for intermolecular interactions, affecting how the molecules aggregate. While the 1,3- and 1,4-isomers tend to form larger, ordered structures like lamellar sheets or helical aggregates through extensive intermolecular hydrogen bonding, the 1,2-isomer's behavior is more constrained. The self-assembly is also influenced by hydrophobic interactions and, in some derivatives, π-π stacking interactions between the aromatic rings of neighboring molecules, which can further stabilize the crystal packing. iucr.org

Crystal engineering allows for the modification of this compound's structure to create tailored supramolecular architectures. A key strategy involves introducing different substituents to the acetamide groups. For example, the synthesis of N,N′-(1,2-phenylene)bis(2-chloroacetamide), a chloro-derivative of the parent compound, demonstrates this principle effectively. nih.govresearchgate.net In this derivative, the secondary amide groups are twisted at different angles relative to the benzene ring (dihedral angles of 21.03° and 81.22°). nih.govresearchgate.net This structural change alters the hydrogen bonding pattern, preventing the formation of simple 1D ribbons seen in unsubstituted analogs and instead promoting a more complex two-dimensional polymeric network parallel to the (001) crystal plane. nih.gov This illustrates how subtle chemical modifications can be used to direct the self-assembly process and engineer crystalline materials with specific dimensionalities and properties.

This compound as a Ligand in Coordination Chemistry

Beyond its own self-assembly, this compound and its derivatives are effective ligands for forming coordination complexes with various metal ions. ambeed.com The presence of nitrogen and oxygen donor atoms makes it a versatile building block for constructing metal-organic frameworks (MOFs) and other functional metal complexes. ambeed.comresearchgate.net

Metal complexes of ligands structurally similar to this compound are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often under reflux. For instance, a general method involves refluxing a mixture of the ligand and a metal salt, such as stannous chloride or sodium acetate, in ethanol for several hours. remittancesreview.comresearchgate.net Another approach involves microwave-assisted synthesis techniques. researchgate.net

The resulting complexes are then characterized using a variety of analytical methods. Techniques like Fourier-transform infrared spectroscopy (FTIR) are used to confirm the coordination of the ligand to the metal, while X-ray diffraction (XRD) provides detailed information about the crystal structure and geometry. remittancesreview.comresearchgate.net Other methods include elemental analysis, UV-visible spectroscopy, and mass spectrometry to confirm the composition and structure of the final complexes. researchgate.net

Below is a table of metal complexes synthesized using ligands that are structurally analogous to this compound, illustrating the range of metals and characterization methods used.

LigandMetal SaltSynthesized ComplexCharacterization MethodsReference
N,N-(1,2-Phenylene)dipropionamideStannous ChlorideTin(II) complexFTIR, XRD, TLC, Melting Point remittancesreview.com
N,N-(1,2-Phenylene)dipropionamideSodium AcetateSodium complexTLC, Crystallization remittancesreview.com
N,N-(1,2-phenylene)bis(3-chlorobenzo[b]thiophene-2-carboxamide)Copper(II) Chloride[CuL₂]Cl₂Elemental Analysis, IR, UV-vis, ICP-AES, Mass Spectra researchgate.net
N,N-(1,2-phenylene)bis(3-chlorobenzo[b]thiophene-2-carboxamide)Cobalt(II) Chloride[CoL₂]Cl₂Elemental Analysis, IR, UV-vis, ICP-AES, Mass Spectra researchgate.net
N,N-(1,2-phenylene)bis(3-chlorobenzo[b]thiophene-2-carboxamide)Nickel(II) Chloride[NiL₂]Cl₂Elemental Analysis, IR, UV-vis, ICP-AES, Mass Spectra researchgate.net

The geometry of metal complexes formed with this compound-type ligands depends on the coordination mode of the ligand and the nature of the metal ion. These ligands can exhibit several coordination modes, acting as bidentate or even tridentate chelators. researchgate.netresearchgate.net

A common coordination mode is as a bidentate ligand, binding to the metal center through two donor atoms. researchgate.net For example, in complexes of N,N-(1,2-phenylene)bis(3-chlorobenzo[b]thiophene-2-carboxamide), the ligand acts as a bidentate chelator with an NN coordination site, resulting in mononuclear complexes with a suggested tetrahedral geometry around the Cu(II), Co(II), and Ni(II) ions. researchgate.net Other amide-type ligands have been shown to bind in an N,O-bidentate fashion. researchgate.net In some cases, particularly with ligands featuring additional functional groups, O,N,O'-tridentate coordination is also possible. researchgate.net The resulting complexes can adopt various geometries, with square planar and octahedral arrangements being common in addition to tetrahedral. researchgate.netresearchgate.net

The table below summarizes the observed coordination modes and resulting geometries for complexes with related amide ligands.

Ligand TypeMetal IonCoordination ModeComplex GeometryReference
IminodiacetamidePalladium(II)N,N'-bidentateSquare Planar researchgate.net
IminodiacetamidePalladium(II)N,O'-bidentateSquare Planar researchgate.net
N-arylalkyliminodiacetamideCopper(II)O,N,O'-tridentateOctahedral researchgate.net
N,N-(1,2-phenylene)bis(...)Cu(II), Co(II), Ni(II)Bidentate (NN site)Tetrahedral researchgate.net

Research on this compound Derivatives in Metal-Organic Frameworks Remains a Nascent Field

Extensive investigation into the scientific literature reveals a notable scarcity of research specifically detailing the role of this compound and its derivatives as primary building blocks in the synthesis of Metal-Organic Frameworks (MOFs). While the broader family of phenylene derivatives sees extensive use in the construction of these porous materials, the diacetamide functionalized variant appears to be an underexplored area of study.

MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. The properties and stability of MOFs are largely determined by the geometry and chemical nature of these organic linkers, which typically contain functional groups capable of forming strong coordination bonds with metal centers, such as carboxylates, phosphonates, and nitrogen-containing heterocycles.

While derivatives of the parent compound, 1,2-phenylenediamine, are utilized in chemical synthesis where MOFs act as catalysts for reactions, their role is typically that of a substrate rather than a structural component of the framework itself. acs.orgevitachem.comambeed.comscispace.com For instance, studies have employed MOFs to catalyze the formation of benzimidazoles from 1,2-phenylenediamine and various aldehydes. acs.orgevitachem.comscispace.com

In contrast, a related compound, 1,2-phenylenediacetic acid, which possesses carboxylic acid functional groups, has been successfully used as a linker to construct coordination polymers with lanthanide metals. mdpi.com This highlights the importance of the specific functional groups on the organic linker for the successful formation of stable, extended coordination networks. The amide groups of this compound are not the conventional choice for forming the primary, robust framework of a MOF.

Some commercial suppliers may broadly categorize this compound and its isomers under the umbrella of "MOF linkers," however, a thorough review of published research does not currently substantiate their application in the synthesis of MOFs. ambeed.com The scientific community has largely focused on other functionalized phenylene derivatives for the construction of novel MOFs. evitachem.com

At present, there is a lack of detailed research findings or data tables in the scientific literature pertaining to the use of this compound derivatives as the primary organic linkers in Metal-Organic Frameworks. Therefore, a comprehensive article on this specific topic cannot be generated at this time. Future research may yet explore the potential of these diacetamide derivatives in the fascinating and rapidly evolving field of MOF chemistry.

Theoretical and Computational Studies of N,n 1,2 Phenylene Diacetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of N,N'-(1,2-Phenylene)diacetamide. These methods provide a detailed picture of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure and vibrational properties of this compound and related compounds. nih.govnih.gov DFT calculations, by solving the Kohn-Sham equations, can accurately predict the molecule's three-dimensional geometry, including bond lengths and angles. nih.gov For diacetamide (B36884) derivatives, DFT has been used to study the effects of substituents on the nitrogen atom's lone-pair electron delocalization. nih.gov

Vibrational analysis using DFT allows for the prediction of infrared (IR) spectra. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed peaks in experimental IR spectra. For instance, in a study of N,N'-(4-Nitro-1,2-phenylene)diacetamide, IR signals corresponding to N-H stretch, C-H of the aromatic ring, and C=O stretch of the amide were identified and compared with experimental data. tjnpr.org

Table 1: Selected Calculated Vibrational Frequencies for a Diacetamide Derivative

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H Stretch 3582.0
Aromatic C-H Stretch 3108.6
Amide C=O Stretch 1785.4
Aromatic C=C Stretch 1520-1483.5

Data derived from a study on N,N'-(4-Nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide). tjnpr.org

Ab Initio Methods for Electronic Properties and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to investigate the electronic properties and predict spectroscopic data for this compound. nist.govaps.org These calculations provide valuable information about the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its chemical reactivity and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that can be correlated with the molecule's stability and reactivity. Ab initio calculations can accurately determine this gap. aps.org Furthermore, these methods are used to predict various spectroscopic properties, including UV-Vis and Nuclear Magnetic Resonance (NMR) spectra. arxiv.org Time-dependent DFT (TD-DFT), an extension of DFT, is a common method for calculating electronic excited states and predicting UV-Vis spectra. youtube.com

For related amide compounds, ab initio calculations have been used to study conformational preferences and the energetics of different rotamers. rsc.org These studies help in understanding the molecule's dynamic behavior in solution. rsc.org

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its conformational flexibility and interactions with its environment. nih.gov

Conformational Analysis and Intramolecular Dynamics

MD simulations can be used to explore the conformational landscape of this compound. nih.gov These simulations track the movement of each atom over time, allowing for the identification of stable conformers and the transitions between them. The intramolecular hydrogen bonding in this molecule plays a significant role in restricting its conformational freedom.

Studies on similar molecules with amide groups have utilized MD simulations to investigate the dynamics of cis-trans isomerization around the amide bond. nih.gov Such simulations can provide information on the energy barriers associated with these conformational changes. nih.gov The flexibility of the phenylene linker and the orientation of the acetamide (B32628) groups are key aspects that can be analyzed through MD simulations.

Simulation of Intermolecular Interactions and Self-Assembly Processes

MD simulations are also instrumental in understanding how this compound molecules interact with each other and with solvent molecules. pku.edu.cn These simulations can model intermolecular forces such as hydrogen bonding and van der Waals interactions, which govern the self-assembly of molecules into larger structures. cecam.org

The potential for this compound to form ordered aggregates can be investigated by simulating a system with multiple molecules. For instance, the substitution pattern on the phenylene ring can influence the self-assembly behavior, with different isomers favoring different types of aggregates. Simulations can reveal the preferred packing arrangements and the role of specific intermolecular interactions in stabilizing these assemblies. pku.edu.cn

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. wikipedia.orgexcli.de

For derivatives of this compound, SAR analysis has been applied to understand how modifications to the molecular structure affect their biological properties. For example, research on related chloroacetamides has shown that the position of substituents on the phenyl ring influences their antimicrobial efficacy. Specifically, the introduction of electron-withdrawing groups has been found to enhance activity against certain bacteria.

QSAR models take this a step further by developing mathematical equations that quantitatively link molecular descriptors (numerical representations of chemical structure) to biological activity. nih.govmdpi.com These models can then be used to predict the activity of new, untested compounds. wikipedia.org While specific QSAR models for this compound are not extensively reported, the general methodology involves calculating a range of descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model. nih.gov

Table 2: Antimicrobial Activity of Related Phenylenediamine Derivatives

Compound Name Target Bacteria Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC, mg/mL)
4-Nitro-1,2-phenylenediamine Methicillin-resistant Staphylococcus aureus (MRSA) 34 12.5
N,N'-(4-Nitro-1,2-phenylene)diacetamide Escherichia coli 12 25
N,N'-(4-Nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) Pseudomonas aeruginosa 35 12.5

This data highlights how structural modifications can impact antimicrobial activity. tjnpr.org

Correlating Structural Modifications with Biological or Material Properties

The inherent structure of this compound, featuring two acetamide groups on adjacent carbons of a benzene (B151609) ring, allows for significant intramolecular hydrogen bonding. This structure serves as a versatile scaffold for chemical modifications, where alterations to the phenylene ring or the acetamide groups can lead to substantial changes in the compound's biological activity and material characteristics.

Biological Properties:

Research has consistently shown that derivatives of phenylene diacetamide possess notable antimicrobial properties. The biological activity is closely linked to the compound's ability to interact with molecular targets like enzymes and receptors through hydrogen bonding and electrostatic interactions. Structure-activity relationship (SAR) analysis reveals that the nature and position of substituents on the phenylene ring are critical determinants of antimicrobial efficacy.

For instance, studies on N,N'-(4-Nitro-1,2-phenylene)diamide analogues, which are derivatives of the core this compound structure, demonstrate a clear correlation between the type of acyl group and antibacterial and antifungal activity. A comparative study of different derivatives showed that the introduction of electron-withdrawing groups significantly enhances antimicrobial potency. tjnpr.orgtjnpr.org Specifically, the trifluoroacetamide (B147638) derivative displayed the most potent activity against a range of clinical isolates, including Methicillin-resistant Staphylococcus aureus (MRSA). tjnpr.orgtjnpr.orgresearchgate.net This suggests that increasing the electrophilicity of the carbonyl carbon in the amide group enhances the interaction with biological targets, leading to improved microbial growth inhibition. tjnpr.org

Material Properties:

Predictive Modeling for Design of Novel this compound Derivatives

Predictive modeling, utilizing computational techniques, plays a pivotal role in the rational design of novel this compound derivatives. These models aim to forecast the biological activity or material properties of yet-to-be-synthesized compounds, thereby saving significant time and resources in the laboratory.

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational method used in this context. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their measured biological activity. For phenylene diacetamide derivatives, QSAR studies have been employed to identify key structural features that correlate with increased lipophilicity and membrane permeability, crucial factors for effective antimicrobial action.

The process of designing novel derivatives often involves several computational steps. For example, in the design of new therapeutic agents based on a similar phenylacetamide scaffold, a typical workflow starts with screening large chemical databases. nih.gov Molecules are filtered based on their similarity to a known active pharmacophore. Subsequently, techniques like 3D-QSAR models are used to predict the activity of the filtered molecules. nih.gov The most promising candidates are then subjected to molecular docking simulations to analyze their binding modes and interactions with specific biological targets, such as enzymes or receptors. nih.govsobereva.com This systematic computational screening allows researchers to prioritize a small number of structurally diverse and potentially highly active compounds for chemical synthesis and biological evaluation. nih.gov

Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. rsc.org Predicting these properties early in the drug discovery process is essential to avoid costly late-stage failures. By modifying the core structure of parent compounds like flavonoids with acetamide groups, it is possible to improve properties such as bioavailability while ensuring favorable ADMET profiles. rsc.org These computational predictions help in fine-tuning the molecular structure to achieve the desired balance of activity and drug-like properties.

Advanced Spectroscopic Characterization and Analytical Methodologies for N,n 1,2 Phenylene Diacetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. uobasrah.edu.iq

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural confirmation of N,N'-(1,2-Phenylene)diacetamide. researchgate.net The analysis of chemical shifts, signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allows for the unambiguous assignment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons of the phenylene ring, the amide (N-H) protons, and the methyl (CH₃) protons of the acetamide (B32628) groups. The aromatic protons usually appear as a complex multiplet in the downfield region, characteristic of ortho-substituted benzene (B151609) rings. The amide protons present as a broad singlet, and its chemical shift can be sensitive to solvent and temperature. The methyl protons give rise to a sharp singlet in the upfield region, integrating to six protons, confirming the presence of two equivalent acetamide groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the amide groups, the aromatic carbons of the phenylene ring, and the methyl carbons. The carbonyl carbons are typically observed in the downfield region of the spectrum. The aromatic carbons show a set of signals whose chemical shifts are influenced by the acetamide substituents. The methyl carbons appear as a single peak in the upfield region.

Interactive Data Table: Representative NMR Data for this compound
Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~7.2-7.6MultipletAromatic (C₆H₄)
¹H~8.0-9.0Broad SingletAmide (NH)
¹H~2.1SingletMethyl (CH₃)
¹³C~168-170-Carbonyl (C=O)
¹³C~125-135-Aromatic (C₆H₄)
¹³C~24-Methyl (CH₃)

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Advanced NMR Techniques for Conformation and Dynamics (e.g., NOESY, COSY)

For a deeper understanding of the three-dimensional structure and dynamic processes of this compound, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY) are employed. libretexts.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation technique is used to identify proton-proton couplings through bonds, typically over two to three bonds. youtube.com In the context of this compound, a COSY spectrum would reveal correlations between adjacent aromatic protons on the phenylene ring, helping to confirm their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining spatial proximity between protons, irrespective of their through-bond connectivity. youtube.comresearchgate.net This technique relies on the Nuclear Overhauser Effect, where the magnetization of one spin is affected by the saturation of a nearby spin. nptel.ac.in For this compound, NOESY experiments can provide insights into the preferred conformation of the acetamide side chains relative to the benzene ring and to each other by identifying through-space correlations between the amide protons, aromatic protons, and methyl protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. cardiff.ac.uk These methods are particularly useful for identifying functional groups and probing the molecular structure of this compound. currentseparations.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to specific functional groups. Key vibrational modes include:

N-H stretching: A prominent band typically appears in the region of 3200-3400 cm⁻¹, indicative of the amide N-H bond.

C=O stretching (Amide I): A strong absorption is observed around 1650-1680 cm⁻¹ due to the carbonyl group of the amide.

N-H bending and C-N stretching (Amide II): This band is usually found near 1550 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

Aromatic C=C stretching: These vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. oatext.com For this compound, strong Raman scattering is often observed for the symmetric vibrations of the aromatic ring and the C=C bonds. The C=O stretching vibration also gives a characteristic Raman signal.

Interactive Data Table: Key Vibrational Frequencies for this compound
Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
N-H Stretch3200-34003200-3400
Aromatic C-H Stretch>3000>3000
Aliphatic C-H Stretch<3000<3000
C=O Stretch (Amide I)1650-16801650-1680
N-H Bend (Amide II)~1550~1550
Aromatic C=C Stretch1400-16001400-1600

Mass Spectrometry Techniques (e.g., GC-MS, HRMS, MALDI-ToF MS) for Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as assessing its purity. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For volatile and thermally stable compounds like this compound, GC-MS can be used to confirm its purity by showing a single chromatographic peak and to obtain its mass spectrum, which will show the molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net By comparing the experimentally measured exact mass of the molecular ion with the calculated theoretical mass, the molecular formula of this compound (C₁₀H₁₂N₂O₂) can be unequivocally confirmed. achemblock.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS): MALDI-ToF MS is a soft ionization technique that is particularly useful for analyzing non-volatile and fragile molecules. nih.govnih.gov While less common for small molecules like this compound, it can be employed to confirm the molecular weight, especially in complex matrices or when derivatized.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgnist.gov

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction analysis provides a definitive determination of the molecular structure of this compound in the solid state. carleton.eduub.edu This technique yields precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. researchgate.net

Interactive Data Table: Illustrative Crystallographic Parameters for a Related Diamide (B1670390)
Parameter Value for N,N′-(1,2-phenylene)bis(2-chloroacetamide)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.5731 (4)
b (Å)14.3260 (16)
c (Å)16.7472 (15)
β (°)95.611 (5)
V (ų)1091.92 (18)
Z4

Data for N,N′-(1,2-phenylene)bis(2-chloroacetamide) is provided for illustrative purposes as a closely related structure. nih.gov

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials such as this compound. This non-destructive method provides detailed information about the atomic and molecular structure of a crystal, making it an indispensable tool for identifying and differentiating various crystalline forms, known as polymorphs. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, stability, and melting point. Therefore, the ability to control and identify the polymorphic form is crucial in the development of chemical and pharmaceutical products.

The fundamental principle of PXRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice at specific angles, which are determined by the spacing between the planes of atoms in the crystal, as described by Bragg's Law:

nλ = 2d sinθ

where n is an integer, λ is the wavelength of the X-rays, d is the interplanar spacing of the crystal, and θ is the angle of diffraction. The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ) with varying intensities.

In the context of this compound research, PXRD is employed to analyze the crystalline nature of the bulk material. By comparing the experimental diffraction pattern to reference patterns from crystallographic databases or from previously characterized batches, one can confirm the identity and purity of a given sample.

A primary application of PXRD is the investigation of polymorphism. If this compound can exist in multiple crystalline forms, each polymorph will produce a distinct PXRD pattern due to differences in their crystal lattices. Researchers can use PXRD to identify the specific polymorph present in a sample, monitor for phase transformations between polymorphs under different conditions (e.g., temperature, pressure, humidity), and determine the relative amounts of each polymorph in a mixture.

While specific, publicly available experimental PXRD data for this compound is not widespread in the literature, a hypothetical representation of such data for a specific polymorphic form is presented below for illustrative purposes. This table outlines the expected diffraction peaks (2θ), their corresponding interplanar spacing (d-spacing), and relative intensities.

Diffraction Angle (2θ) [°]d-spacing [Å]Relative Intensity [%]
8.510.3960
12.37.1985
15.85.6045
18.24.87100
21.04.2370
24.73.6090
26.53.3655
29.13.0730

Note: This table is a hypothetical representation for illustrative purposes.

This data can be used for the phase identification of this compound. By comparing the 2θ values and relative intensities of an experimental pattern with the data in the table, one can determine if the sample corresponds to this specific crystalline form. Furthermore, the presence of additional peaks would indicate the existence of impurities or other polymorphic forms. Quantitative phase analysis can also be performed using PXRD data to determine the percentage of each crystalline phase in a mixture.

Mechanistic Studies of Biological Activities of N,n 1,2 Phenylene Diacetamide and Its Derivatives

Investigations into Antimicrobial Activities

N,N'-(1,2-Phenylene)diacetamide and its analogs have demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. tjnpr.orgresearchgate.net The core structure of these compounds provides a versatile scaffold for the development of new antimicrobial agents. tjnpr.orgfrontiersin.org

The antimicrobial effectiveness of this compound derivatives is intricately linked to their molecular structure. researchgate.net Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl ring play a critical role in determining the antimicrobial potency. frontiersin.org Modifications to the acetamide (B32628) groups and the phenylene ring can significantly influence the compound's ability to inhibit microbial growth. For instance, the introduction of certain functional groups can enhance the compound's interaction with microbial targets.

A study on phenylene diacetamide (B36884) derivatives highlighted that alterations to the phenylene ring had a substantial impact on their antibacterial properties. This underscores the importance of the central aromatic ring in the molecule's biological activity.

The antimicrobial action of this compound derivatives is believed to stem from their ability to interact with essential microbial components. The presence of both amide and acetyl functional groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, which can disrupt normal cellular processes.

While the precise mechanisms are still under investigation for the parent compound, studies on related structures suggest that they may interfere with microbial cell membranes or inhibit crucial enzymes necessary for survival. nih.gov The planar nature of the aromatic ring and the potential for various intermolecular interactions are thought to be key to their mode of action. mdpi.com

The introduction of different substituents onto the this compound scaffold has a profound effect on its antimicrobial activity. researchgate.net Research has consistently shown that electron-withdrawing groups on the phenyl ring can enhance antibacterial activity, particularly against Gram-positive bacteria. tjnpr.orgtjnpr.org

A notable example is the derivative N,N'-(4-Nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide), which demonstrated significant activity against a range of microorganisms. tjnpr.org The strong electron-withdrawing nature of the nitro and trifluoroacetamide (B147638) groups is believed to contribute to its enhanced efficacy. tjnpr.orgtjnpr.org

Below is a data table summarizing the antimicrobial activity of some this compound derivatives:

CompoundTarget MicrobeZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
N,N'-(4-nitro-1,2-phenylene)diacetamideKlebsiella pneumoniae1212.5
N,N'-(4-nitro-1,2-phenylene)diacetamideStaphylococcus aureus1012.5
N,N'-(4-nitro-1,2-phenylene)diacetamideCandida albicans812.5
N,N'-(4-nitro-1,2-phenylene)dibenzamideEscherichia coli1212.5
N,N'-(4-nitro-1,2-phenylene)dibenzamideMRSA2112.5
N,N'-(4-nitro-1,2-phenylene)dibenzamidePseudomonas aeruginosa1212.5
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)Pseudomonas aeruginosa1112.5
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)MRSA3412.5
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)Klebsiella pneumoniaeNot specified25

MRSA: Methicillin-resistant Staphylococcus aureus

This data clearly indicates that the presence of electron-withdrawing groups, such as the nitro group and trifluoroacetyl groups, leads to enhanced antimicrobial activity. tjnpr.orgtjnpr.org

Enzyme Inhibition Studies

The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors. mdpi.com Its ability to engage in various non-covalent interactions is key to its potential as a modulator of enzyme activity.

The this compound framework serves as a versatile starting point for developing potent enzyme inhibitors. Its diacetamide groups can be modified to optimize interactions with the active sites of target enzymes. Research has shown that derivatives of this scaffold can effectively inhibit enzymes implicated in various diseases. nih.gov For example, derivatives have been synthesized that show potent inhibition of focal adhesion kinase (FAK), a target in cancer therapy. nih.gov

The inhibitory activity of this compound derivatives arises from their specific interactions with the target enzyme. mdpi.com Molecular docking studies and experimental assays have provided insights into these enzyme-ligand interactions. mdpi.comnih.gov The phenylene ring can participate in hydrophobic interactions, while the amide groups are capable of forming hydrogen bonds with amino acid residues in the enzyme's active site.

In the case of FAK inhibition, derivatives of N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide have demonstrated high to moderate inhibitory values (IC50) ranging from 3.7 to 108.0 nM. nih.gov Molecular docking studies revealed the binding mechanism of these compounds within the enzyme's active site. nih.gov

Molecular Docking and Binding Mechanism Analysis

Molecular docking studies have been instrumental in elucidating the binding mechanisms of this compound derivatives with various biological targets, providing insights into their potential therapeutic applications. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, helping to understand the basis of molecular recognition.

For instance, derivatives of N,N'-(1,3-phenylene)diacetamide have been investigated as inhibitors of Focal Adhesion Kinase (FAK), a promising target in cancer therapy. acs.orgnih.gov Docking studies of a series of N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives revealed key binding interactions within the FAK active site. acs.orgnih.gov The phenylene-diacetamide moiety plays a crucial role in anchoring the molecules, allowing for specific interactions that contribute to their inhibitory activity. acs.orgnih.gov

Similarly, docking simulations have been employed to understand the interaction of disubstituted xylylene derivatives, which share structural similarities with phenylene diacetamide, with the Keap1 Kelch domain. uobabylon.edu.iq These studies help in modeling the binding modes and understanding the structure-activity relationships that govern the inhibition of the Keap1-Nrf2 protein-protein interaction, a key pathway in cellular defense against oxidative stress. uobabylon.edu.iq In another study, molecular docking was used to investigate the interaction of 1,2-Phenylenediamine Schiff's base derivatives with DNA, showing that van der Waals forces and hydrogen bonding are the primary modes of interaction. arcjournals.org

The insights gained from these molecular docking studies are crucial for the rational design and optimization of this compound-based compounds as potent and selective inhibitors of various biological targets.

Other Potential Biological Activities and their Mechanistic Basis

Chemical Exchange Saturation Transfer (CEST) MRI Contrast Agent Properties

This compound has emerged as a promising candidate for use as a diamagnetic Chemical Exchange Saturation Transfer (CEST) MRI contrast agent. acs.org The CEST technique relies on the exchange of protons between a contrast agent and the surrounding water molecules to generate contrast in MRI images. nih.govnih.gov This allows for the detection of compounds at low concentrations. nih.govresearchgate.net

The effectiveness of this compound as a CEST agent is attributed to its unique structural feature: an intramolecular hydrogen bond between the amide protons. acs.orgresearchgate.net This hydrogen bonding slows down the rate of proton exchange with water, a critical factor for generating strong CEST contrast. researchgate.netnih.gov A comparative study with its isomers demonstrated that the intramolecular hydrogen bonding in the ortho-substituted this compound leads to a higher CEST efficiency compared to isomers where such bonding is not as favorable. acs.orgresearchgate.net

Research has shown that this compound exhibits a CEST efficiency of 25.4% at a magnetic field strength of 9.4 T. acs.org This property makes it a valuable molecular scaffold for the development of advanced, non-metallic MRI contrast agents for various biomedical imaging applications. acs.orgresearchgate.net

Table 1: CEST Properties of this compound

PropertyValueReference
CEST Efficiency 25.4% acs.org
Magnetic Field Strength 9.4 T acs.org
Chemical Shift (Δω) ~5 ppm acs.org
Concentration 15 mM acs.org
Saturation B1 5 μT acs.org
Saturation Time 3 s acs.org

Exploration of Antineoplastic and Antitumor Properties of Derivatives

Derivatives of this compound have been actively explored for their potential as antineoplastic and antitumor agents. tjnpr.org The core structure serves as a versatile scaffold for the development of compounds that can interact with various targets involved in cancer progression. mdpi.comnih.gov

One notable area of investigation is the development of Focal Adhesion Kinase (FAK) inhibitors. acs.orgnih.gov A series of N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives were synthesized and showed potent FAK inhibitory activity, with IC50 values ranging from 3.7 to 108.0 nM. acs.orgnih.gov Compound 13a from this series, with an IC50 of 3.7 nM, effectively suppressed tumor growth. acs.orgnih.gov Furthermore, radiolabeled versions of these compounds have been developed as potential tumor radiotracers for diagnostic imaging. acs.orgnih.gov

Other studies have focused on different cancer-related targets. For instance, cycloalkyl diacetamide derivatives bearing a chalcone (B49325) moiety have been identified as c-MET kinase inhibitors. researchgate.net Compound 5d in this series was the most potent, with an IC50 of 1.95 µM, and exhibited selective antitumor activity against colon and lung cancer cell lines. researchgate.net The amide functionality is a common feature in many compounds with reported antitumor properties. tjnpr.org

Table 2: Antitumor Activity of Selected N,N'-(Phenylene)diacetamide Derivatives

CompoundTargetIC50Cell Line(s)Reference
13a FAK3.7 nM- acs.orgnih.gov
5d c-MET Kinase1.95 µMHCT-116 (colon), A549 (lung) researchgate.net

Investigations into Anti-inflammatory Activity

The potential anti-inflammatory properties of this compound and its derivatives have been a subject of scientific inquiry. The structural motif of diacetamide is found in compounds that exhibit anti-inflammatory effects, suggesting a basis for this line of investigation. researchgate.netuomus.edu.iq

For example, studies on N-(2-hydroxy phenyl) acetamide, a related compound, have demonstrated its ability to inhibit inflammation-related cytokines such as IL-1 beta and TNF-alpha in adjuvant-induced arthritic rats. nih.gov This compound also modulated oxidative stress markers, indicating a mechanism linked to its anti-inflammatory action. nih.gov The anti-inflammatory mechanism of some drugs involves the inhibition of the exudative and proliferative phases of the inflammatory process. inlibrary.uz

Derivatives of morpholinopyrimidine, which can be conceptually related to substituted phenylene diamides, have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2, key enzymes in the inflammatory cascade. rsc.org Furthermore, metabolomic screening of natural products has led to the identification of flavonoid derivatives with anti-inflammatory properties, some of which feature amide-like structures. nih.gov While direct studies on the anti-inflammatory activity of this compound are not extensively documented, the activity of structurally related compounds suggests that it and its derivatives are promising candidates for further investigation in this area. nih.gov

Role in Detoxification Processes and Metabolism

Enzymatic Acetylation and Deacetylation Pathways

The metabolism of this compound, as an aromatic diamine derivative, is expected to involve enzymatic acetylation and deacetylation pathways, which are crucial for the detoxification and bioactivation of such compounds. nih.gov The primary enzymes involved in these processes are N-acetyltransferases (NATs). researchgate.net

N-acetylation is generally considered a detoxification pathway for aromatic amines. oup.com This process, catalyzed by NAT enzymes, converts the amine groups into less reactive acetamide groups, which can then be more readily excreted. oup.com Studies on other aromatic amines have shown that N-acetylation significantly reduces their genotoxic potential. oup.com For bifunctional aromatic amines, monoacetylation can be sufficient to abolish genotoxicity. oup.com The liver is a primary site for the metabolism of aromatic amines, where enzymes like CYP1A2 and NAT2 play key roles. researchgate.net N-acetylation by NAT2 in the liver leads to the deactivation of arylamines. researchgate.net

Applications of N,n 1,2 Phenylene Diacetamide in Materials Science and Emerging Technologies

Utilization in Polymer Chemistry and Functional Materialsbenchchem.com

N,N'-(1,2-Phenylene)diacetamide serves as a valuable building block in the synthesis of polymers. Its bifunctional nature, possessing two acetamide (B32628) groups, allows for its integration into polymer chains, thereby imparting specific properties to the resulting materials.

Incorporation into Polymer Backbones for Modified Material Properties

The incorporation of this compound into polymer backbones has been shown to modify and enhance the intrinsic properties of materials. When used in the synthesis of polyamides, for instance, the resulting polymers can exhibit improved mechanical strength and thermal resistance. The rigid aromatic phenylene unit within the compound's structure contributes to the thermal stability of the polymer, while the amide linkages are crucial for establishing strong intermolecular forces, such as hydrogen bonds. These interactions lead to more robust materials suitable for applications demanding high performance.

A derivative, N,N'-(1,2-phenylene)bis(2-chloroacetamide), forms a two-dimensional polymeric network in its crystalline state through intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.govresearchgate.netdoaj.org This self-assembly into a polymeric structure highlights the potential of the core phenylene diacetamide (B36884) framework to organize into higher-order structures, a desirable trait in the design of functional materials.

Role as a Monomer or Cross-linking Agent

As a monomer, this compound can be polymerized with other suitable co-monomers to create a variety of polymers. Its diamide (B1670390) functionality allows it to react with compounds such as diacids or diacyl chlorides to form polyamides. A case study on the synthesis of a polyamide using this compound demonstrated enhanced tensile strength and thermal resistance in the final polymer.

The potential for this compound to act as a cross-linking agent is an area of interest. Cross-linking is a process that forms a three-dimensional network structure in polymers, significantly improving their mechanical properties, thermal stability, and chemical resistance. mdpi.com While direct evidence of its use as a cross-linking agent is limited in the reviewed literature, its derivative, N,N'-(1,2-phenylene)bis(2-chloroacetamide), serves as a precursor for further functionalization, which could include the introduction of reactive groups capable of cross-linking.

Table 1: Properties of Polymers Incorporating Phenylene Diacetamide Structures

Polymer Type Reported Improvement in Properties Reference
Polyamide Enhanced tensile strength and thermal resistance.
Polyurethane Increased thermal stability compared to conventional polyurethanes.
Epoxy Resin Improved mechanical strength and thermal stability.

Advanced Spectroscopic Probe Developmentbenchchem.com

While the direct application of this compound as an advanced spectroscopic probe is not extensively documented in the available research, its structural features suggest potential in this area. The compound's intramolecular hydrogen bonding has been noted to influence its physicochemical behavior. Such specific interactions can be sensitive to the local environment, a key characteristic for a spectroscopic probe. For instance, changes in polarity or the presence of certain analytes could perturb the hydrogen bonding network, leading to a detectable spectroscopic response. However, detailed studies to develop and characterize this compound-based spectroscopic probes are not yet prevalent in the scientific literature.

Integration into Chemical Sensors and Detection Systems

Potential in Smart Materials and Responsive Systems

Smart materials are designed to respond to external stimuli such as light, temperature, or pH. The potential for this compound in this domain is speculative but grounded in the chemical nature of its structure. For example, the introduction of photoresponsive groups, such as an azo linkage seen in related compounds, could render polymers containing the diacetamide moiety responsive to light. Such materials could find applications in areas like optical switching or data storage. Furthermore, the ability of its derivatives to form organized polymeric networks through hydrogen bonding could be exploited to create self-healing materials, where the hydrogen bonds can reversibly break and reform. Despite these possibilities, concrete research demonstrating the application of this compound in smart materials and responsive systems is yet to be published.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-(1,2-Phenylene)diacetamide and its derivatives?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, reacting 1,2-diaminobenzene with chloroacetyl chloride yields N,N’-(1,2-phenylene)bis(2-chloroacetamide), a precursor for further functionalization (e.g., substituting chloro groups with amines). Optimization involves controlling stoichiometry, reaction temperature (ambient to reflux), and solvent polarity . Derivatives are prepared by substituting chloro groups with nucleophiles like tert-butylamine, achieving yields of ~33% under reflux conditions in aprotic solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR spectroscopy : Identifies carbonyl (C=O, 1665–1683 cm⁻¹) and thioamide (C=S, 1511 cm⁻¹) stretches .
  • NMR : 1^1H NMR resolves aromatic protons (δ 7.29–7.73 ppm) and amide NH signals (δ 9.48–10.42 ppm). 13^13C NMR confirms carbonyl (157.5–183.3 ppm) and aromatic carbons (124.1–129.7 ppm) .
  • X-ray crystallography : Determines molecular geometry and hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions forming 2D polymeric structures) .

Advanced Research Questions

Q. How can catalytic systems be optimized to prevent over-oxidation during simultaneous N-acetylation and S-oxidation?

  • Methodology : Ce-doped ZnO (Ce-ZnO) composites enable selective S-oxidation of o-amino thiols to disulfides while avoiding sulfoxide/sulfone byproducts. Key parameters include:

  • Catalyst composition : 0–10% Ce doping enhances Lewis acidity, critical for activating thiols.
  • Reaction conditions : Ambient temperature, ethanol solvent, and acetic anhydride as an acetylating agent yield >95% selectivity for N,N′-(disulfanediylbis(2,1-phenylene))diacetamide .
  • Mechanistic insight : Pyridine-IR studies correlate catalyst acidity with selective thiol activation .

Q. How do steric and electronic factors influence the reactivity of this compound derivatives?

  • Methodology :

  • Steric effects : Bulky substituents (e.g., tert-butyl) reduce reaction yields (e.g., 33% for tert-butylamine vs. 50% for smaller amines) due to hindered nucleophilic attack .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity of the carbonyl carbon, accelerating nucleophilic substitution. For example, 2-chloroacetamide derivatives react faster with amines than unsubstituted analogs .

Q. What are the implications of hydrogen-bonding networks on the material properties of this compound?

  • Methodology : X-ray crystallography reveals that N–H···O and C–H···O interactions form 2D polymeric sheets parallel to the (001) plane. These networks:

  • Enhance thermal stability via intermolecular forces.
  • Influence solubility: Strong hydrogen bonding reduces solubility in nonpolar solvents .
  • Compare with 1,4-phenylene analogs, which form 1D ribbons, highlighting positional isomerism effects .

Q. How can researchers resolve contradictions in reaction yields when using different catalytic systems?

  • Methodology :

  • Control experiments : Test reaction components individually (e.g., omitting tosylazide eliminates product formation, confirming its role as a nitrene precursor) .
  • Catalyst characterization : Use techniques like XRD and BET surface area analysis to correlate catalyst morphology with activity. For example, Ce-ZnO’s high surface area (55 m²/g) improves reactant adsorption .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify optimal catalyst loading (e.g., 5% Ce doping maximizes yield) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.